Subunit Selectivity: Ac-WLA-AMC vs. Suc-LLVY-AMC in Proteasome Activity Assays
In a comparative substrate profiling study using RPMI-8226 cell lysates, Ac-WLA-AMC was cleaved exclusively by the β5c subunit of the constitutive proteasome, whereas Suc-LLVY-MCA (a close analog of Suc-LLVY-AMC) was cleaved by both the β5c and β5i (immunoproteasome) subunits [1]. This differential cleavage profile was confirmed at a substrate concentration of 15 μmol/L over a 3-hour incubation, with fluorescence intensity directly correlating to subunit-specific catalytic activity [1]. The β5i subunit contributes significantly to total chymotrypsin-like activity in cells expressing the immunoproteasome, leading to overestimation of constitutive proteasome activity when using non-selective substrates like Suc-LLVY-AMC [2]. This selectivity was further corroborated by independent studies demonstrating that Ac-WLA-AMC is 'not hydrolyzed efficiently by the immunoproteasome' .
| Evidence Dimension | Subunit Cleavage Specificity (Constitutive vs. Immunoproteasome) |
|---|---|
| Target Compound Data | Cleaved exclusively by β5c subunit; negligible hydrolysis by β5i |
| Comparator Or Baseline | Suc-LLVY-MCA: Cleaved by both β5c and β5i subunits |
| Quantified Difference | Ac-WLA-AMC is β5c-specific; Suc-LLVY-MCA is non-selective (cleaves both β5c and β5i) |
| Conditions | RPMI-8226 cell lysates, 15 μmol/L substrate, 1-3 hr incubation, fluorescence detection |
Why This Matters
This selectivity ensures that measured activity reflects constitutive proteasome function without interference from the immunoproteasome, which is essential for accurate inhibitor screening and disease-relevant activity profiling.
- [1] PMC11612626. Figure 2C: Cleavage specificity of proteasome substrates. View Source
- [2] Kisselev AF, Goldberg AL. Methods Enzymol. 2005;398:364-78. View Source
